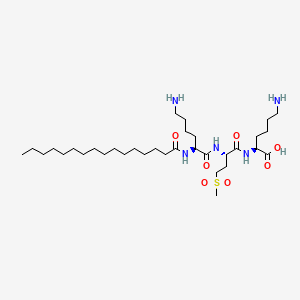
Palmitoyl lysyldioxymethionyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoyl Tripeptide-38 is a synthetic lipopeptide known for its anti-aging properties. It is a matrikine-mimetic peptide that stimulates the production of essential components of the extracellular matrix, such as collagen and hyaluronic acid . This compound is widely used in cosmetic formulations to reduce the appearance of wrinkles and improve skin texture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palmitoyl Tripeptide-38 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the production of Palmitoyl Tripeptide-38 involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for cosmetic applications .
Análisis De Reacciones Químicas
Types of Reactions
Palmitoyl Tripeptide-38 primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions due to the presence of amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products Formed
The primary product of these reactions is the Palmitoyl Tripeptide-38 peptide itself. Oxidation and reduction reactions can lead to modified peptides with altered functional properties .
Aplicaciones Científicas De Investigación
Palmitoyl Tripeptide-38 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and extracellular matrix interactions.
Medicine: Explored for its potential in wound healing and tissue regeneration.
Industry: Widely used in cosmetic formulations for its anti-aging properties.
Mecanismo De Acción
Palmitoyl Tripeptide-38 exerts its effects by mimicking the activity of matrikines, peptides that regulate cell activity. It stimulates the synthesis of collagen, hyaluronic acid, and other extracellular matrix components. This leads to improved skin elasticity, reduced wrinkles, and enhanced skin hydration . The molecular targets include collagen-producing fibroblasts and hyaluronic acid synthase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Pentapeptide-4: Another anti-aging peptide that stimulates collagen production.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl Hexapeptide-8: Often used for its muscle-relaxing effects, reducing the appearance of expression lines.
Uniqueness
Palmitoyl Tripeptide-38 is unique in its ability to stimulate the synthesis of multiple extracellular matrix components simultaneously. This multifaceted approach makes it particularly effective in anti-aging formulations, providing comprehensive skin rejuvenation .
Propiedades
Número CAS |
1101448-24-1 |
|---|---|
Fórmula molecular |
C33H65N5O7S |
Peso molecular |
676.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-4-methylsulfonylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(39)36-27(20-16-18-24-34)31(40)37-28(23-26-46(2,44)45)32(41)38-29(33(42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3,(H,36,39)(H,37,40)(H,38,41)(H,42,43)/t27-,28-,29-/m0/s1 |
Clave InChI |
RGXYBFJDNNODFP-AWCRTANDSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCS(=O)(=O)C)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


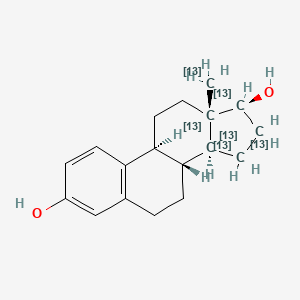

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)
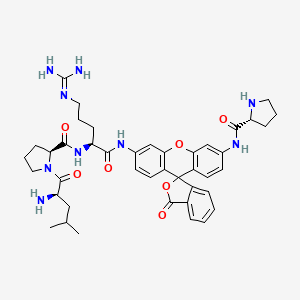

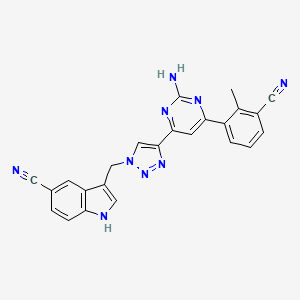
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

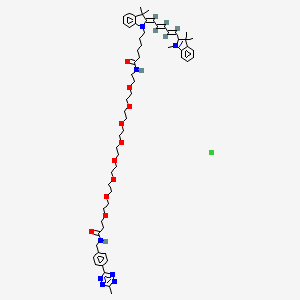

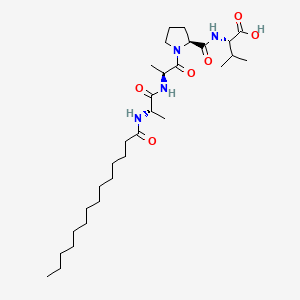
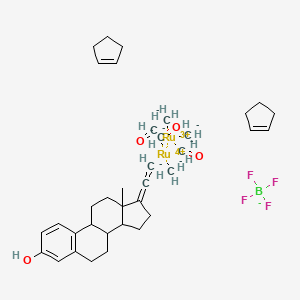
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
